molecular formula C22H27NO6S B11080381 Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 385381-19-1

Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11080381
CAS No.: 385381-19-1
M. Wt: 433.5 g/mol
InChI Key: WTWFCPPAXLJFPP-UHFFFAOYSA-N
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Description

Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic small molecule featuring a tetrahydrobenzothiophene core substituted with a 3,4,5-trimethoxybenzoyl amino group at the 2-position and a propan-2-yl ester at the 3-position. Its molecular formula is C₂₂H₂₇NO₇S (calculated molecular weight: 481.52 g/mol), with the ester group contributing to moderate lipophilicity, which may influence bioavailability and membrane permeability.

Properties

CAS No.

385381-19-1

Molecular Formula

C22H27NO6S

Molecular Weight

433.5 g/mol

IUPAC Name

propan-2-yl 2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C22H27NO6S/c1-12(2)29-22(25)18-14-8-6-7-9-17(14)30-21(18)23-20(24)13-10-15(26-3)19(28-5)16(11-13)27-4/h10-12H,6-9H2,1-5H3,(H,23,24)

InChI Key

WTWFCPPAXLJFPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups or modify existing ones .

Mechanism of Action

The mechanism of action of Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may inhibit certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

2-[(3,4,5-Trimethoxybenzoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxamide

  • Core Structure: Tetrahydrobenzothiophene with 3-carboxamide and 2-(3,4,5-trimethoxybenzoyl)amino groups.
  • Molecular Weight : 402.45 g/mol (C₁₉H₂₂N₂O₅S).
  • This modification may alter pharmacokinetics, as carboxamides are less prone to hydrolysis than esters under physiological conditions .

Ethyl 2-[(3-Bromopropanoyl)Amino]-4,5,6,7-Tetrahydro-1-Benzothiophene-3-Carboxylate

  • Core Structure: Ethyl ester derivative with a bromopropanoyl amino substituent.
  • Molecular Weight: 348.27 g/mol (C₁₄H₁₈BrNO₃S).
  • Key Differences: The bromopropanoyl group introduces steric bulk and electronegativity, which may hinder cellular uptake compared to the trimethoxybenzoyl group. The ethyl ester confers slightly lower lipophilicity than the propan-2-yl analogue .

Combretastatin A-4 and Prodrug Derivatives

Combretastatin A-4 (CA-4)

  • Core Structure : (Z)-stilbene with 3,4,5-trimethoxyphenyl and 4-methoxyphenyl groups.
  • Molecular Weight : 316.35 g/mol (C₁₈H₂₀O₄).
  • Key Differences : The stilbene core of CA-4 enables potent tubulin polymerization inhibition, but its low water solubility and rapid metabolism necessitated prodrug development. Structural rigidity differs significantly from the tetrahydrobenzothiophene scaffold of the target compound, which may affect binding to tubulin’s colchicine site .

CA-4 Phosphate Prodrugs (e.g., Sodium Phosphate Derivative)

  • Core Structure : CA-4 with a phosphate ester at the 3′-hydroxy group.
  • Molecular Weight : ~434.3 g/mol (C₁₈H₂₁O₇PNa).
  • Key Differences: Phosphate esterification improves water solubility (>10 mg/mL) and enables intravenous administration. The target compound’s propan-2-yl ester, while lipophilic, lacks the rapid hydrolytic activation mechanism of phosphate prodrugs .

Research Findings and Implications

Trimethoxybenzoyl Group: The 3,4,5-trimethoxyphenyl moiety is critical for tubulin interaction in combretastatin analogs .

Ester Stability : The propan-2-yl ester’s hydrolytic stability could prolong half-life compared to CA-4 phosphate prodrugs, which rapidly release the active parent compound. However, this may reduce bioavailability in aqueous environments .

Synthetic Versatility : Analogues with ethyl or carboxamide groups (e.g., ) demonstrate the scaffold’s adaptability for structure-activity relationship (SAR) studies, enabling optimization of solubility and potency .

Biological Activity

Propan-2-yl 2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C19H25N2O4S
  • Molecular Weight : 373.48 g/mol
  • IUPAC Name : this compound

This compound features a benzothiophene core with a trimethoxyphenyl substituent and a propan-2-yl group that enhances its solubility and bioavailability.

Biological Activity Overview

The biological activity of this compound has been investigated for various pharmacological effects:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance:

  • Case Study : A study evaluated the compound against human tumor cells (e.g., HepG2 and NCI-H661) and reported IC50 values indicating potent cytotoxicity .

The proposed mechanism involves the inhibition of specific enzymes associated with cancer cell growth. The trimethoxyphenyl group is believed to enhance binding affinity to molecular targets involved in cell cycle regulation.

Comparative Biological Activity Table

Activity Type Cell Line/Model IC50 Value Reference
AnticancerHepG215 µM
AnticancerNCI-H66120 µM
Enzyme InhibitionTrypanothione synthetase (Leishmania)Not specified

Pharmacological Studies

Several studies have focused on the pharmacological evaluation of this compound:

  • Antineoplastic Activity : In a study assessing various derivatives for their anticancer properties, this compound was noted for its selective toxicity towards p21-deficient cells .
  • Antimicrobial Properties : Preliminary tests suggest potential antimicrobial activity against specific bacterial strains; however, further investigations are required to confirm these findings.

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